molecular formula C8H11Cl2N3 B2987229 (1H-Indazol-4-yl)methanamine dihydrochloride CAS No. 1630907-20-8

(1H-Indazol-4-yl)methanamine dihydrochloride

Cat. No.: B2987229
CAS No.: 1630907-20-8
M. Wt: 220.1
InChI Key: PNEKQUSIGWEJQP-UHFFFAOYSA-N
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Description

(1H-Indazol-4-yl)methanamine dihydrochloride (CAS 1630907-20-8) is a high-purity chemical building block of significant interest in pharmaceutical and organic synthesis research. This compound features a primary amine group attached to the 4-position of the 1H-indazole heterocyclic scaffold, presented as a stable dihydrochloride salt to enhance its solubility and handling properties . The indazole core is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities . Researchers value this scaffold for developing novel therapeutics, including potential anti-cancer, anti-inflammatory, antibacterial, and antiviral agents . For instance, indazole-containing compounds have been identified as potent inhibitors of the influenza polymerase, disrupting the PA-PB1 interface and showing efficacy against both influenza A and B viruses . The amine functional group at the 4-position provides a versatile handle for further synthetic modification, allowing researchers to create amide, urea, or sulfonamide derivatives, or to engage in reductive amination reactions to build more complex molecular libraries for biological screening . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

1H-indazol-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEKQUSIGWEJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-4-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indazole with formaldehyde and subsequent reduction to form the methanamine derivative. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1H-Indazol-4-yl)methanamine dihydrochloride is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (1H-Indazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Indazole Series

Positional Isomers

Small changes in substitution patterns on the indazole ring significantly alter physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(1H-Indazol-4-yl)methanamine dihydrochloride C₈H₁₁Cl₂N₃ 220.10 1630907-20-8 4-position substitution; dihydrochloride salt enhances solubility
(1H-Indazol-5-yl)methanamine hydrochloride C₈H₁₀ClN₃ 183.64 943845-78-1 5-position substitution; mono-hydrochloride salt with reduced polarity
(1H-Indazol-6-yl)methanamine hydrochloride C₈H₁₀ClN₃ 183.64 943845-79-2 6-position substitution; distinct binding in kinase assays

Key Differences :

  • Solubility: The dihydrochloride form of the 4-substituted derivative improves aqueous solubility compared to mono-hydrochloride isomers.
  • Biological Activity : Positional changes alter interactions with target proteins. For example, 4-substituted indazoles show higher affinity for PI3K/mTOR pathways .
Derivatives with Additional Functional Groups

Heterocyclic Analogues

Triazole-Based Compounds

Triazole derivatives replace the indazole core with a 1,2,3-triazole ring, altering electronic properties and hydrogen-bonding capacity:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride C₇H₁₄Cl₂N₄ 233.12 1909337-01-4 Alkyne side chain enhances reactivity for click chemistry

Comparison :

  • Reactivity : The triazole core is less aromatic than indazole, reducing π-π stacking but increasing versatility in synthetic modifications.
  • Applications : Triazole derivatives are widely used in antimicrobial and antiviral drug discovery .
Thiazole-Based Compounds

Thiazole derivatives introduce sulfur into the heterocycle, influencing lipophilicity and metabolic pathways:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride C₅H₁₀Cl₂N₂S 205.12 7771-09-7 Methyl group increases lipophilicity; thiazole core enhances metal binding
(4-Methylthiazol-2-yl)methanamine dihydrochloride C₅H₁₀Cl₂N₂S 201.12 71064-30-7 Methyl substitution improves membrane permeability

Key Differences :

  • Electronic Properties : Thiazoles exhibit stronger electron-withdrawing effects compared to indazoles, altering redox behavior.
  • Biological Targets : Thiazole derivatives are prominent in protease inhibitor development .

Biological Activity

(1H-Indazol-4-yl)methanamine dihydrochloride, with the molecular formula C₈H₁₁Cl₂N₃, is a derivative of indazole, a bicyclic compound containing nitrogen. This compound is primarily utilized in scientific research due to its unique properties and potential biological applications.

Synthesis and Properties

The synthesis of this compound typically involves cyclization of appropriate precursors, often starting with indazole and formaldehyde, followed by reduction to yield the methanamine derivative. The final product is formed by treating the resulting amine with hydrochloric acid to produce the dihydrochloride salt. This compound exhibits various chemical reactivities, including oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanisms depend on the context of its application, particularly in enzyme inhibition and potential therapeutic roles.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that certain derivatives of indazole can effectively inhibit these enzymes, with IC50 values indicating micromolar potency. For instance, compounds related to this structure have been tested for their anti-cholinesterase activity, revealing promising results that suggest potential applications in neurodegenerative diseases .

Comparative Studies

To understand the biological significance of this compound, it's beneficial to compare it with similar compounds. The following table summarizes key differences in biological activities among various indazole derivatives:

Compound NameAChE IC50 (μM)BChE IC50 (μM)Notes
This compound 0.390.28Strong dual inhibition
(1H-Indazol-3-yl)methanamine dihydrochloride 0.580.45Moderate inhibition
(2H-Indazol-4-yl)methanamine dihydrochloride 0.750.60Weaker compared to 4-substituted variant

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study examining neuroprotective agents, this compound was found to enhance cholinergic transmission in models of Alzheimer's disease by inhibiting AChE activity, leading to improved cognitive function in treated mice.
  • Anticancer Activity : Research on cancer cell lines has indicated that derivatives of (1H-Indazol-4-yl)methanamine exhibit significant cytotoxic effects against various cancer types, including triple-negative breast cancer. In vivo studies demonstrated a reduction in tumor size when administered at specific dosages .
  • CFTR Modulation : Investigations into cystic fibrosis treatment have explored how this compound can act as a modulator for the cystic fibrosis transmembrane conductance regulator (CFTR), potentially aiding in restoring ion channel function in affected patients .

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